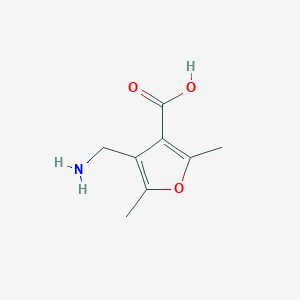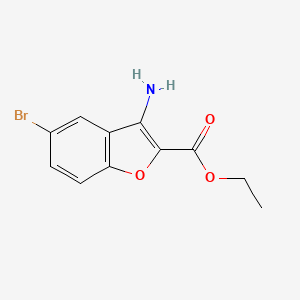
3-氨基-5-溴-1-苯并呋喃-2-羧酸乙酯
描述
Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a heterocyclic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
科学研究应用
Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
生化分析
Biochemical Properties
Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its functional groups. The amino group can form hydrogen bonds with amino acids in proteins, while the bromo group can participate in halogen bonding. The carboxylate group can engage in ionic interactions with positively charged residues in proteins. These interactions can modulate the activity of enzymes and influence protein-protein interactions, making ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate a useful probe in biochemical studies .
Cellular Effects
Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, it may inhibit or activate specific kinases, thereby altering phosphorylation patterns and downstream signaling events. Additionally, ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate can impact cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it may act as a competitive inhibitor by occupying the enzyme’s active site, preventing substrate binding. Alternatively, it may bind to allosteric sites, inducing conformational changes that enhance or inhibit enzyme activity. These binding interactions can lead to changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. It may undergo hydrolysis or oxidation, leading to the formation of degradation products with different biological activities. Long-term studies have shown that ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate can have sustained effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At high doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, while exceeding this threshold can lead to toxicity. These dosage-dependent effects are critical for determining the compound’s safety and efficacy in preclinical studies .
Metabolic Pathways
Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites with different biological activities. The compound may also interact with cofactors, such as NADH or FAD, influencing redox reactions and metabolic flux. These interactions can affect the overall metabolic profile of cells and tissues, providing insights into the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, such as those involving ATP-binding cassette (ABC) transporters. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution properties are important for understanding the compound’s bioavailability and tissue-specific effects .
Subcellular Localization
Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, it may be phosphorylated or acetylated, directing it to specific organelles. These subcellular localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 5-bromosalicylonitrile, which is prepared from 5-bromosalicylladehyde and hydroxylamine hydrochloride.
Formation of Benzofuran Ring: The intermediate is then treated with ethyl chloroacetate in the presence of anhydrous potassium carbonate to form ethyl 5-bromo-3-amino-2-benzofurancarboxylate.
Final Product: The resulting compound is further treated with hydrazine hydrate in boiling ethanol to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions: Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Condensation Reactions: The carboxylate group can participate in condensation reactions to form amides or esters.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Various substituted benzofuran derivatives.
Oxidation Products: Oxidized derivatives of the amino group.
Reduction Products: Reduced derivatives of the carboxylate group.
作用机制
The exact mechanism of action of ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors, potentially modulating their activity and leading to therapeutic effects .
相似化合物的比较
- Ethyl 5-bromo-3-amino-2-benzofurancarboxylate
- Ethyl 3-amino-5-chloro-1-benzofuran-2-carboxylate
- Ethyl 3-amino-5-fluoro-1-benzofuran-2-carboxylate
Comparison: Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and fluoro analogs . The bromine atom’s larger size and different electronic properties can lead to distinct interactions with biological targets, potentially resulting in unique therapeutic effects .
属性
IUPAC Name |
ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRPLFNZHAIWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347732 | |
| Record name | Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330555-71-0 | |
| Record name | Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the structural significance of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate?
A: Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate serves as a crucial building block in organic synthesis, particularly for creating benzofuropyrimidine derivatives. [] Its structure is nearly planar, with the benzofuran unit and the ester group forming a dihedral angle of 5.25° []. This planarity, along with the presence of the amino group, allows for further reactions and modifications, making it suitable for developing new compounds with potential biological activities.
Q2: How is Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate used in the synthesis of compounds with potential biological activity?
A: Researchers have successfully synthesized a series of novel 8-bromo-3-{[phenylmethylidene]amino}[1]benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives using Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate as the starting material []. This process involves several steps: reacting the compound with hydrazine hydrate to form a hydrazide, followed by reactions with aldehydes and ketones to generate Schiff bases, and finally, cyclization with triethyl orthoformate to obtain the desired benzofuropyrimidine derivatives. These derivatives have shown promising results in preliminary antimicrobial and antioxidant activity tests [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


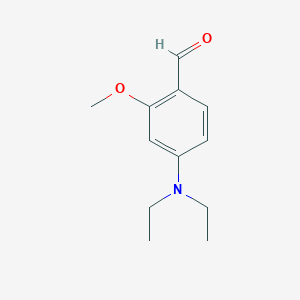
![(S)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B1298380.png)
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine](/img/structure/B1298381.png)
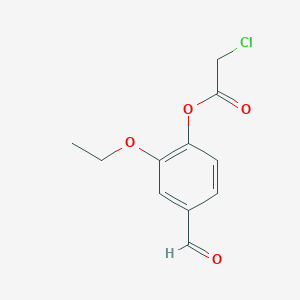
![N-[4-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1298388.png)
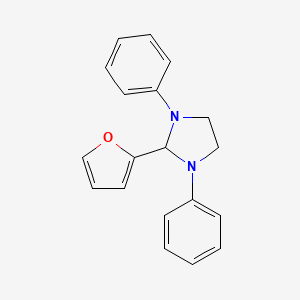
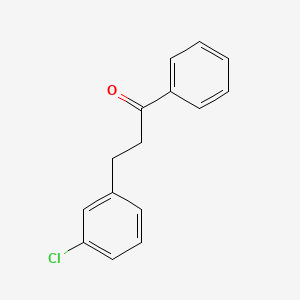
![6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298398.png)

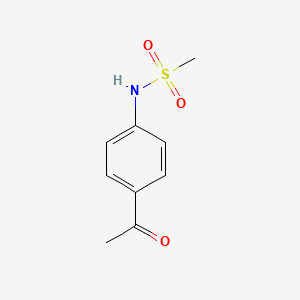
![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)
